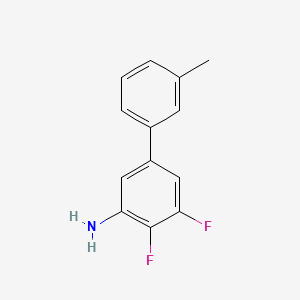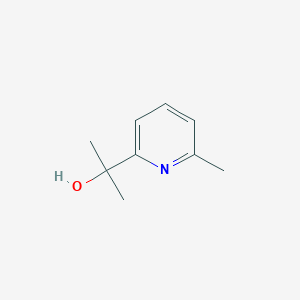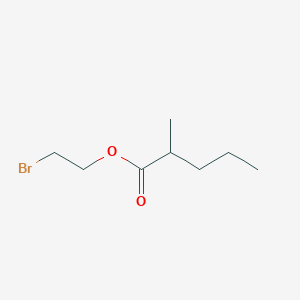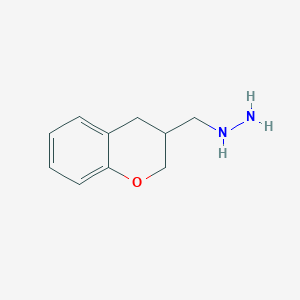
(Chroman-3-ylmethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chroman-3-ylmethyl)hydrazine is an organic compound that belongs to the class of hydrazines It features a chromane ring system attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Chroman-3-ylmethyl)hydrazine typically involves the reaction of chroman-3-ylmethyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Chroman-3-ylmethyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming various substituted hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Azines and other oxidized products.
Reduction: Simpler hydrazine derivatives.
Substitution: Substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
(Chroman-3-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Chroman-3-ylmethyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chromane ring system may also contribute to its biological activity by interacting with specific receptors or enzymes.
Comparación Con Compuestos Similares
- Chroman-2-ylmethylhydrazine
- Chroman-4-ylmethylhydrazine
- Chroman-3-ylmethylamine
Comparison: (Chroman-3-ylmethyl)hydrazine is unique due to the specific positioning of the hydrazine moiety on the chromane ring. This positioning can influence its reactivity and biological activity compared to other similar compounds. For example, (Chroman-2-ylmethylhydrazine) and (Chroman-4-ylmethylhydrazine) may exhibit different reactivity patterns and biological effects due to the different positions of the hydrazine group.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-chromen-3-ylmethylhydrazine |
InChI |
InChI=1S/C10H14N2O/c11-12-6-8-5-9-3-1-2-4-10(9)13-7-8/h1-4,8,12H,5-7,11H2 |
Clave InChI |
LFLMDGFSRPZXPF-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=CC=CC=C21)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



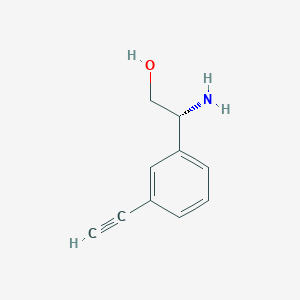
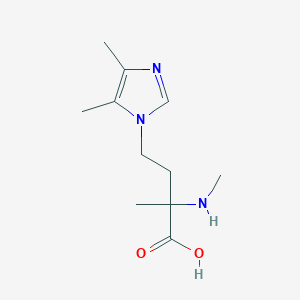

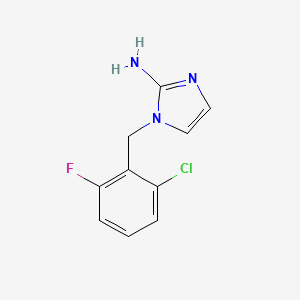
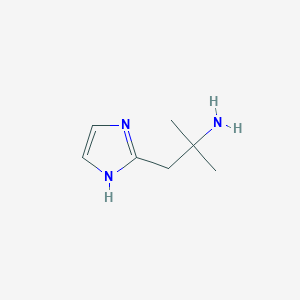
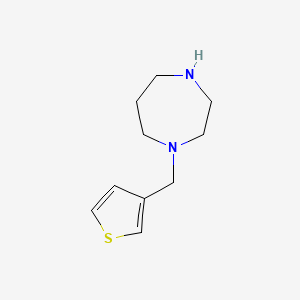

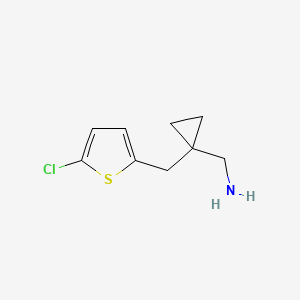
![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
